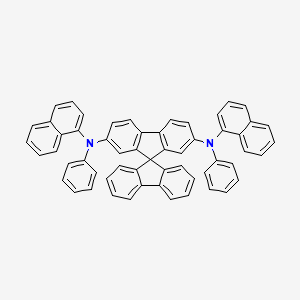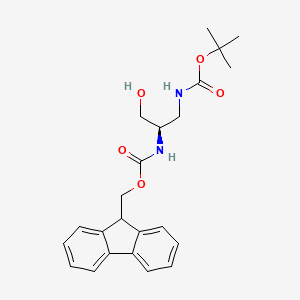![molecular formula C11H25Cl2N3O B1395020 2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1219964-38-1](/img/structure/B1395020.png)
2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
- Pharmacological Studies : A study showed that dl-Erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, a compound related to 2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, exhibited significant analgesic activity in experimental animals without significant morphine-like physical dependence liability. Its analgesic potency was about half that of codeine and superior to aminopyrine (Nakamura et al., 1979).
Microbial Studies
- Synthesis and Microbial Activities : Research on related pyridine derivatives indicated that these compounds demonstrated antibacterial and antifungal activities. The study synthesized various derivatives and evaluated their microbial activities, providing insights into the potential uses of these compounds in combating microbial infections (Patel & Agravat, 2007).
Synthesis and Structural Analysis
- Crystal Structures : A study on Aripiprazole, which has a similar piperazinyl structure, revealed detailed molecular structure and conformational forms, providing insights into the hydrogen-bonding capabilities of such compounds. This is crucial for understanding the properties and potential applications of this compound (Tessler & Goldberg, 2006).
Learning and Memory Facilitation
- Effects on Learning and Memory in Mice : A compound synthesized from a similar structure was shown to facilitate learning and memory in mice, as demonstrated in a water maze test. This indicates the potential of related compounds in enhancing cognitive functions (Li Ming-zhu, 2012).
Green Manufacturing Process
- Environmentally Friendly Synthesis : Research on the synthesis of compounds with similar structures highlighted a green process for preparation, emphasizing the importance of environmentally sustainable methods in chemical synthesis (Mahale et al., 2008).
Neuroleptic Activity
- Potential as Neuroleptic Agents : A series of compounds related to this compound were synthesized and evaluated for neuroleptic activity. These compounds, including some with a piperazinyl structure, showed potential as neuroleptic agents, indicating the relevance of this compound in this area (Hino et al., 1988).
Eigenschaften
IUPAC Name |
2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11;;/h11-12,15H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGFUKVQBLQDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCN(CC2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)



![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)

![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)





![[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394955.png)

